N,N'-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine
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Overview
Description
N,N’-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine: is an organic compound with a complex structure, characterized by the presence of two phenyl groups connected to a benzenediamine core through methylene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine typically involves the reaction of 1,4-benzenediamine with 4-(2-propen-1-yloxy)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene linkages. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine involves large-scale synthesis using automated reactors. The process is carefully controlled to ensure consistent quality and efficiency. Key parameters such as reaction time, temperature, and catalyst concentration are monitored and adjusted as needed to maximize production output.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-phenylenediamine
- N,N’-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-toluenediamine
Uniqueness
N,N’-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-(4-prop-2-enoxyphenyl)-N-[4-[(4-prop-2-enoxyphenyl)methylideneamino]phenyl]methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-3-17-29-25-13-5-21(6-14-25)19-27-23-9-11-24(12-10-23)28-20-22-7-15-26(16-8-22)30-18-4-2/h3-16,19-20H,1-2,17-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOFYSWGXGXKDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694884 |
Source
|
Record name | (E,E)-N,N'-(1,4-Phenylene)bis(1-{4-[(prop-2-en-1-yl)oxy]phenyl}methanimine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102947-88-6 |
Source
|
Record name | (E,E)-N,N'-(1,4-Phenylene)bis(1-{4-[(prop-2-en-1-yl)oxy]phenyl}methanimine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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